Cas no 827599-69-9 (L-Phenylalaninamide, L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-)

L-Phenylalaninamide, L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl- structure
827599-69-9 structure
Product name:L-Phenylalaninamide, L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-
CAS No:827599-69-9
MF:C34H44N6O4
MW:600.75096
CID:683405
PubChem ID:71417318

L-Phenylalaninamide, L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl- Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalaninamide, L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-
    • (2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
    • 827599-69-9
    • DTXSID60836660
    • L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide
    • Inchi: InChI=1S/C34H44N6O4/c35-31(41)28(18-22-10-3-1-4-11-22)38-34(44)30(20-24-21-37-26-15-8-7-14-25(24)26)40-33(43)29(19-23-12-5-2-6-13-23)39-32(42)27-16-9-17-36-27/h1,3-4,7-8,10-11,14-15,21,23,27-30,36-37H,2,5-6,9,12-13,16-20H2,(H2,35,41)(H,38,44)(H,39,42)(H,40,43)/t27-,28-,29+,30-/m0/s1
    • InChI Key: CLGKJUVZYXDOGN-ZXYZSCNASA-N
    • SMILES: C1CCC(CC1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5

Computed Properties

  • Exact Mass: 600.34240391g/mol
  • Monoisotopic Mass: 600.34240391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 44
  • Rotatable Bond Count: 13
  • Complexity: 981
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 158Ų

L-Phenylalaninamide, L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl- Related Literature

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